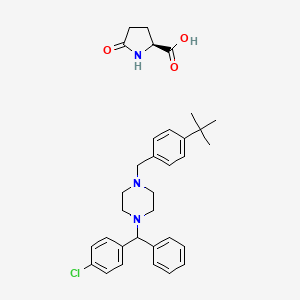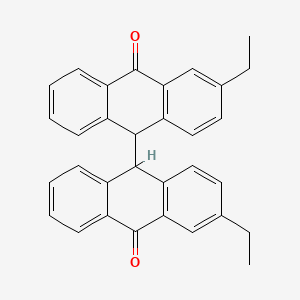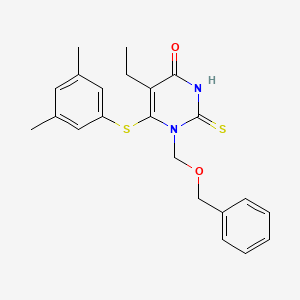
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal and industrial applications. This particular compound is characterized by its unique substitution pattern, which imparts specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which uses phenols and β-ketoesters in the presence of a strong acid catalyst like sulfuric acid or aluminum chloride . The reaction is carried out at elevated temperatures to facilitate the formation of the coumarin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocoumarins and related compounds.
Substitution: Halogenated or nitrated coumarins, depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent for conditions like cancer and inflammation due to its bioactive properties.
Industry: Utilized in the production of fragrances, dyes, and optical brighteners.
Mécanisme D'action
The biological activity of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
7-Hydroxycoumarin: Similar structure but lacks the butyl and propyl substitutions.
4-Methylcoumarin: Differentiated by the absence of the hydroxyl group at the 7-position.
Uniqueness
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- stands out due to its specific substitution pattern, which enhances its lipophilicity and potentially its biological activity. The presence of butyl and propyl groups may improve its interaction with lipid membranes and increase its bioavailability .
Propriétés
Numéro CAS |
111052-61-0 |
|---|---|
Formule moléculaire |
C17H22O3 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
3-butyl-7-hydroxy-4-methyl-6-propylchromen-2-one |
InChI |
InChI=1S/C17H22O3/c1-4-6-8-13-11(3)14-9-12(7-5-2)15(18)10-16(14)20-17(13)19/h9-10,18H,4-8H2,1-3H3 |
Clé InChI |
GLWYDLLOCJYACJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C2=C(C=C(C(=C2)CCC)O)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)





![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
